molecular formula C₁₂H₂₀N₂O₈ B1141137 (S,S)-N,N'-Ethylenediglutamic Acid CAS No. 34747-66-5

(S,S)-N,N'-Ethylenediglutamic Acid

货号: B1141137
CAS 编号: 34747-66-5
分子量: 320.3
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,S)-N,N’-Ethylenediglutamic Acid is a chiral compound with two glutamic acid molecules linked by an ethylene bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-N,N’-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (S,S)-N,N’-Ethylenediglutamic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

(S,S)-N,N’-Ethylenediglutamic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Enzyme Inhibition

Research indicates that (S,S)-N,N'-Ethylenediglutamic Acid can effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition leads to altered gene expression profiles, suggesting potential applications in cancer therapy where PRMTs are often dysregulated.

Neuroprotective Effects

In models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress-induced neuronal damage. Assays measuring cell viability and oxidative stress markers have shown significant results, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Therapeutic Applications

  • Cancer Therapy:
    • The ability to inhibit PRMTs positions this compound as a candidate for developing cancer treatments.
    • Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.
  • Neurodegenerative Disorders:
    • Its neuroprotective properties make it a subject of interest for treating conditions like Alzheimer's disease and Parkinson's disease.
    • Further studies are required to explore its full therapeutic potential in these areas.
  • Drug Delivery Systems:
    • The compound's unique structure allows it to interact with various biological targets, making it suitable for use in drug delivery systems where targeted action is crucial.

Case Studies

  • Study on Enzyme Interaction:
    • A detailed investigation into the interaction of this compound with specific protein targets revealed its potential to modulate enzyme activity significantly, providing insights into its therapeutic applications.
  • Neuroprotective Study:
    • In vitro assays demonstrated that the compound could mitigate neuronal damage caused by oxidative stress, highlighting its potential role in neuroprotection.

作用机制

The mechanism of action of (S,S)-N,N’-Ethylenediglutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Similar Compounds

    N,N’-Ethylenediamine: A simpler compound with similar structural features but lacking the glutamic acid moieties.

    Glutamic Acid: A naturally occurring amino acid with similar functional groups but without the ethylene bridge.

Uniqueness

(S,S)-N,N’-Ethylenediglutamic Acid is unique due to its chiral nature and the presence of both glutamic acid and ethylene bridge. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

生物活性

(S,S)-N,N'-Ethylenediglutamic Acid (EDGA) is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of ethylenediamine with glutamic acid. This process typically occurs in an aqueous medium where pH is carefully controlled to facilitate the formation of the desired product. Purification techniques such as crystallization or chromatography are employed to obtain high-purity EDGA.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄N₂O₄
Molecular Weight174.20 g/mol
SolubilitySoluble in water
Chiral Centers2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to modulate enzyme activity, potentially acting as an inhibitor in specific biochemical pathways. The exact mechanisms depend on the target molecules and the context of their interaction .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may have implications for therapeutic applications. Its structure allows it to mimic substrates or products in enzymatic reactions, thereby interfering with normal enzyme function.

Therapeutic Applications

  • Drug Delivery : EDGA has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
  • Biodegradable Polymers : Its properties make it suitable for use in biodegradable materials, which are increasingly important in reducing environmental impact .
  • Neuroprotective Effects : Preliminary studies suggest that EDGA may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Study on Enzyme Interaction

A study focused on the interaction of this compound with specific protein targets revealed that it could effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition was linked to altered gene expression profiles in cellular models, suggesting potential applications in cancer therapy where PRMTs are often dysregulated .

Neuroprotective Potential

In a model of neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This was assessed through various assays measuring cell viability and oxidative stress markers .

Comparison with Similar Compounds

This compound shares structural similarities with other amino acids such as glutamic acid and ethylenediamine but possesses unique properties due to its chiral nature and dual functional groups.

Table 2: Comparison with Similar Compounds

CompoundStructure TypeUnique Features
Glutamic AcidAmino AcidNaturally occurring
EthylenediamineDiamineSimpler structure
This compoundAmino Acid DerivativeChiral, potential enzyme inhibitor

属性

CAS 编号

34747-66-5

分子式

C₁₂H₂₀N₂O₈

分子量

320.3

同义词

N,N’-1,2-Ethanediylbis-L-glutamic Acid;  Ethylenediamine-N,N’-diglutaric Acid;  EDDG;  L,L-N,N’-Ethylenediglutamic Acid;  N,N’-Ethylenediaminebis(α-Glutaric Acid); 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。